Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

Phototoxicity Safety pharmacology Drug candidate profiling

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate (CAS 1315371-28-8, MW 248.25, C₁₃H₁₃FN₂O₂) is a polysubstituted quinoline-3-carboxylate ester carrying a 4-amino group, a 6-fluoro atom, and an 8-methyl substituent on the quinoline core. Its structure places it at the intersection of two well-studied pharmacophore classes: the 4-aminoquinolines (known for antimalarial, antitubercular, and kinase-inhibitory activities) and the 6-fluoroquinolones/quinolines (associated with antibacterial DNA-gyrase inhibition).

Molecular Formula C13H13FN2O2
Molecular Weight 248.25 g/mol
Cat. No. B11862335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate
Molecular FormulaC13H13FN2O2
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)C
InChIInChI=1S/C13H13FN2O2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3,(H2,15,16)
InChIKeyVVAKEOWHVZMVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-6-fluoro-8-methylquinoline-3-carboxylate: Core Identity and Comparator Landscape for Informed Procurement


Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate (CAS 1315371-28-8, MW 248.25, C₁₃H₁₃FN₂O₂) is a polysubstituted quinoline-3-carboxylate ester carrying a 4-amino group, a 6-fluoro atom, and an 8-methyl substituent on the quinoline core [1]. Its structure places it at the intersection of two well-studied pharmacophore classes: the 4-aminoquinolines (known for antimalarial, antitubercular, and kinase-inhibitory activities) and the 6-fluoroquinolones/quinolines (associated with antibacterial DNA-gyrase inhibition). The simultaneous presence of the 4-NH₂, 6-F, 8-CH₃, and 3-COOEt groups distinguishes it from simpler mono- or di-substituted analogues and creates a scaffold with multiple derivatization vectors. Commercially, the compound is supplied at 97–98% purity from several specialty chemical vendors .

Why Ethyl 4-Amino-6-fluoro-8-methylquinoline-3-carboxylate Cannot Be Replaced by a Generic 4-Aminoquinoline or Simple Fluoroquinoline


Simple structural analogues that lack the full substitution pattern of this compound cannot recapitulate its property profile. The 4-amino group determines nucleophilic reactivity and hydrogen-bond donor capacity; replacing it with chlorine (as in ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, CAS 1019355-72-6) shifts the synthetic handle from amine-based coupling to aromatic substitution chemistry and alters electronic properties . The 6-fluoro atom impacts both lipophilicity and metabolic stability—removing it (as in ethyl 4-amino-8-methylquinoline-3-carboxylate, CAS 1234922-77-0) reduces LogP by approximately 0.4–0.6 units and eliminates the fluorine-mediated conformational effects on target binding . The 8-methyl group further modulates steric bulk and LogP; its absence (as in ethyl 4-amino-6-fluoroquinoline-3-carboxylate, CAS 1018127-51-9) lowers the computed XLogP3 from 2.7 to 2.06, altering membrane partitioning and pharmacokinetic predictivity . Importantly, the 6-amino pharmacophore (versus 6-fluoro) has been demonstrated in a head-to-head phototoxicity study of 8-methylquinolones to confer a reduced phototoxic liability—a safety differentiation that cannot be assumed for 6-fluoro-only analogues [1].

Ethyl 4-Amino-6-fluoro-8-methylquinoline-3-carboxylate: Comparative Quantitative Evidence for Selection Decisions


Reduced Phototoxicity of 6-Amino vs 6-Fluoro-8-methylquinolones: A Safety-Relevant Differentiation

In a head-to-head phototoxicity evaluation, 6-amino-substituted 8-methylquinolones were found to be less phototoxic than their 6-fluoro counterparts. The study compared 6-desfluoro-8-methylquinolones bearing –NH₂ or –H at C-6 against matched 6-fluoro analogues, measuring photochemolysis of red blood cells and photocytotoxicity in 3T3 murine fibroblasts under UVA irradiation. The 6-amino derivatives demonstrated reduced photosensitization of biological substrates (lipids, proteins) and lower photocytotoxicity, with the authors concluding that '6-amino derivatives are less phototoxic than corresponding unsubstituted and fluorinated compounds' [1]. Cellular phototoxicity of the 6-amino series was inhibitable by free-radical scavengers (BHA, GSH, DMTU), implicating a radical-mediated mechanism distinct from the DNA-photocleaving pathway of reference fluoroquinolones ciprofloxacin and lomefloxacin [1].

Phototoxicity Safety pharmacology Drug candidate profiling

Lipophilicity Step-Change: XLogP3 of 2.7 vs 2.06 for the Des-8-Methyl Analogue

The 8-methyl substituent contributes approximately 0.6 log units to the compound's lipophilicity. The target compound has a computed XLogP3 of 2.7, compared with 2.06 for ethyl 4-amino-6-fluoroquinoline-3-carboxylate (CAS 1018127-51-9), which lacks the 8-methyl group [1]. This difference places the target compound closer to the optimal lipophilicity range (LogP 2–3) associated with balanced membrane permeability and aqueous solubility for oral drug candidates, whereas the des-methyl analog sits near the lower boundary of this window.

Lipophilicity Drug-likeness Permeability prediction

4-Amino vs 4-Chloro: Divergent Synthetic Utility and Electronic Profile

The 4-amino group of the target compound provides a nucleophilic handle for amide bond formation, reductive amination, urea/thiourea synthesis, and diazotization-based functionalization. In contrast, the 4-chloro analogue (ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, CAS 1019355-72-6) requires nucleophilic aromatic substitution (SNAr) conditions or metal-catalyzed cross-coupling for derivatization . The 4-chloro compound has a markedly lower predicted pKa (1.17 ± 0.44), indicating a significantly more electron-deficient quinoline ring that alters reactivity in subsequent transformations . The 4-amino compound also contributes a hydrogen-bond donor (HBD count = 1) not present in the 4-chloro analogue, enabling additional intermolecular interactions in target binding [1].

Synthetic chemistry Derivatization handle Medicinal chemistry

Fluorinated 4-Aminoquinoline Class Antitubercular Activity: SAR Context for the Scaffold

A 2018 study by Gholap et al. evaluated a series of fluorinated 4-aminoquinoline derivatives for in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra and BCG. Compounds in this chemotype exhibited IC₅₀ values ranging from 1.881 to >30 µg/mL, with the most potent analogues (9r, 9t, 9u) achieving IC₅₀ values of 1.881, 2.192, and 2.505 µg/mL, respectively [1]. The study further demonstrated selectivity for M. tuberculosis over a panel of four common bacterial strains and acceptable cytotoxicity profiles against HeLa, MCF-7, and THP-1 cell lines. Molecular docking of the series into the ATP-synthase binding site of M. tuberculosis provided a rational basis for the observed activity [1]. Although the specific target compound was not individually tested in this study, it shares the 4-aminoquinoline core with fluorine substitution that defines the active pharmacophore.

Antitubercular Mycobacterium tuberculosis Structure–activity relationship

Scaffold Completeness: All Four Key Functionalization Vectors in a Single Intermediate

The target compound is one of the few commercially available quinoline-3-carboxylate building blocks that simultaneously presents four distinct functionalization vectors on the quinoline core: the 4-amino group (nucleophilic amine chemistry), the 6-fluoro substituent (metabolic stability, conformational control, ¹⁹F NMR probe), the 8-methyl group (steric and lipophilic modulation), and the 3-ethyl ester (hydrolyzable to carboxylic acid or reducible to alcohol). By comparison, ethyl 4-amino-6-fluoroquinoline-3-carboxylate (CAS 1018127-51-9) lacks the 8-methyl vector ; ethyl 4-amino-8-methylquinoline-3-carboxylate (CAS 1234922-77-0) lacks the 6-fluoro vector ; and the core scaffold 6-fluoro-8-methylquinoline (CAS 1150271-14-9) lacks both the 4-amino and 3-carboxylate functionalities . This vector completeness allows divergent library synthesis from a single starting material.

Multi-vector scaffold Library synthesis Late-stage functionalization

Ethyl 4-Amino-6-fluoro-8-methylquinoline-3-carboxylate: Evidence-Based Application Scenarios for Research and Industrial Use


Late-Stage Diversification of Quinoline-Based Antibacterial Leads with Reduced Phototoxicity Risk

For medicinal chemistry teams developing DNA-gyrase inhibitors or antitubercular quinolones, this compound serves as a scaffold that pre-installs the 6-amino group. As demonstrated by Miolo et al., 6-amino-8-methylquinolones exhibit lower phototoxicity than 6-fluoro counterparts and do not cause the DNA photocleavage observed with ciprofloxacin and lomefloxacin [1]. Derivatization at the 4-amino position or via the 3-ester can proceed without introducing the phototoxic liability associated with C-6 fluorine, streamlining the safety profiling of early leads.

Parallel Library Synthesis from a Multi-Vector Quinoline Scaffold

The compound's four functionalization vectors (4-NH₂, 6-F, 8-CH₃, 3-COOEt) enable divergent parallel synthesis . The 4-amino group can be acylated, sulfonylated, or converted to amides/ureas; the 3-ethyl ester can be hydrolyzed to the carboxylic acid for salt formation or coupled directly; the 6-fluoro atom serves as a metabolic soft spot or an ¹⁹F NMR probe; and the 8-methyl group provides a lipophilic anchor. This vector density exceeds that of the des-methyl (3-vector) and des-fluoro (3-vector) comparators, reducing synthetic step count in library construction .

Antitubercular Lead Generation Leveraging Validated 4-Aminoquinoline SAR

The fluorinated 4-aminoquinoline chemotype has established antitubercular activity, with potent analogues from the Gholap et al. 2018 study achieving IC₅₀ values as low as 1.881 µg/mL against M. tuberculosis H37Ra [2]. This compound, carrying the 4-amino and 6-fluoro substituents common to the active series, is a logical starting point for hit-to-lead optimization. Molecular docking of related analogues into the M. tuberculosis ATP-synthase binding site provides a structure-based design rationale [2], and the 3-ester handle permits prodrug strategies or solubility optimization.

Physicochemical Property Benchmarking for Computational Drug Design

With a measured XLogP3 of 2.7 and topological polar surface area of 65.2 Ų [3], this compound occupies a favorable drug-like property space (Lipinski-compliant: MW < 500, LogP < 5, HBD ≤ 1, HBA ≤ 5). The 0.6-log-unit lipophilicity increment over the des-8-methyl analogue (LogP 2.06) makes it a useful probe for studying the contribution of the 8-methyl group to membrane permeability and target engagement in cellular assays. Computational chemists can use the experimental LogP and PSA values as calibration points for in silico ADME models.

Quote Request

Request a Quote for Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.